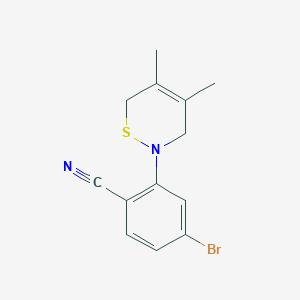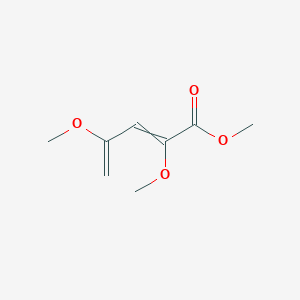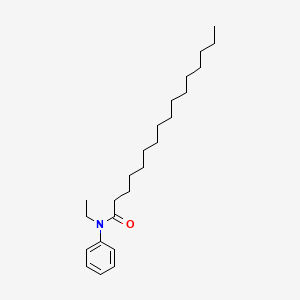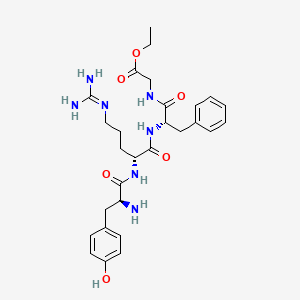
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a thiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzonitrile and 4,5-dimethyl-3,6-dihydro-2H-1,2-thiazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.
Procedure: The starting materials are mixed and heated under reflux conditions. After the reaction is complete, the mixture is cooled, and the product is isolated through filtration or extraction techniques.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The benzonitrile group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biological Studies: Researchers can use this compound to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the thiazine ring can form non-covalent interactions, such as hydrogen bonds or van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,6-dihydro-2H-pyran: This compound shares the bromine atom and a similar ring structure but lacks the thiazine ring.
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazol-2-yl)benzonitrile: This compound is closely related, with a thiazole ring instead of a thiazine ring.
Uniqueness
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile is unique due to the presence of both the bromine atom and the thiazine ring, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
91534-24-6 |
|---|---|
Molekularformel |
C13H13BrN2S |
Molekulargewicht |
309.23 g/mol |
IUPAC-Name |
4-bromo-2-(4,5-dimethyl-3,6-dihydrothiazin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H13BrN2S/c1-9-7-16(17-8-10(9)2)13-5-12(14)4-3-11(13)6-15/h3-5H,7-8H2,1-2H3 |
InChI-Schlüssel |
CMJWPLJAVZZGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CSN(C1)C2=C(C=CC(=C2)Br)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)

![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)


![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)



![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)


